4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic molecule with the following structural formula
C26H29N3O5
.Brief Introduction: This compound belongs to the class of quinazolinones and contains both aromatic and heterocyclic moieties. Its synthesis and applications have attracted scientific interest due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes: One synthetic route involves the condensation of 2-amino-4-methylquinazoline with 3,4,5-trimethoxybenzoyl chloride. The reaction proceeds under appropriate conditions (such as using a base like pyridine) to form the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in a controlled laboratory setting due to the compound’s complexity and specialized reagents.
Analyse Chemischer Reaktionen
Reactivity: 4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with a suitable reducing agent (e.g., lithium aluminum hydride) or substitution with appropriate electrophiles.
Major Products: The products formed depend on the specific reaction. For instance, reduction may yield an amine derivative, while substitution could lead to various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its interactions with biological targets (e.g., enzymes, receptors) and potential therapeutic applications.
Industry: The compound may find use in materials science, drug discovery, or as a precursor for other compounds.
Wirkmechanismus
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its unique structure combines quinazolinone and benzamide moieties.
Similar Compounds: Other related compounds include
Remember that this compound’s biological effects and applications are still an active area of research, and further studies are needed to fully understand its mechanisms and potential
Eigenschaften
Molekularformel |
C25H25N3O5 |
---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O5/c1-14-5-7-15(8-6-14)24(30)28-25-26-13-18-19(27-25)9-16(10-20(18)29)17-11-21(31-2)23(33-4)22(12-17)32-3/h5-8,11-13,16H,9-10H2,1-4H3,(H,26,27,28,30) |
InChI-Schlüssel |
APPLCVZKONVAFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.